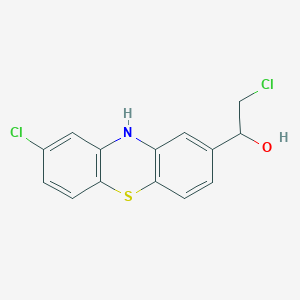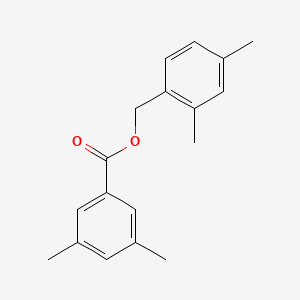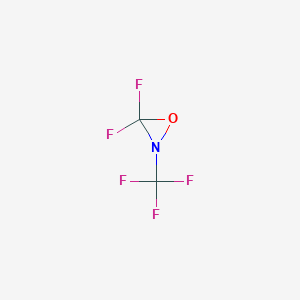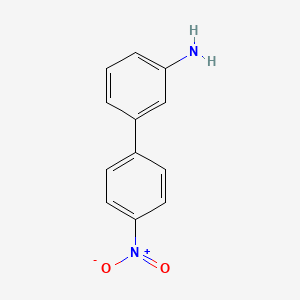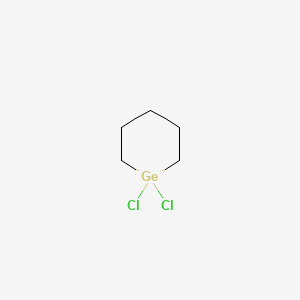
1,1-Dichlorogerminane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dichlorogerminane is an organogermanium compound characterized by the presence of two chlorine atoms attached to a germanium atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Dichlorogerminane can be synthesized through the reaction of germanium tetrachloride with suitable reducing agents. One common method involves the reduction of germanium tetrachloride with lithium aluminum hydride in an ether solvent. The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dichlorogerminane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, using appropriate reagents.
Reduction Reactions: The compound can be reduced to form germane derivatives.
Oxidation Reactions: Oxidation of this compound can lead to the formation of germanium oxides.
Common Reagents and Conditions
Substitution Reactions: Reagents such as Grignard reagents or organolithium compounds are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Major Products Formed
Substitution Reactions: Formation of organogermanium compounds with various functional groups.
Reduction Reactions: Formation of germane derivatives.
Oxidation Reactions: Formation of germanium oxides.
Wissenschaftliche Forschungsanwendungen
1,1-Dichlorogerminane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of organogermanium compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as semiconductors and optoelectronic devices.
Wirkmechanismus
The mechanism of action of 1,1-Dichlorogerminane involves its interaction with molecular targets through its reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with other molecules, resulting in various chemical transformations. The pathways involved may include nucleophilic substitution and redox reactions, depending on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trichlorogermane: Similar in structure but contains three chlorine atoms attached to the germanium atom.
Trimethylgermane: Contains three methyl groups attached to the germanium atom instead of chlorine atoms.
Dichlorogermylene: A related compound with a different bonding arrangement and reactivity.
Uniqueness of 1,1-Dichlorogerminane
This compound is unique due to its specific arrangement of chlorine atoms, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
56438-28-9 |
|---|---|
Molekularformel |
C5H10Cl2Ge |
Molekulargewicht |
213.67 g/mol |
IUPAC-Name |
1,1-dichlorogerminane |
InChI |
InChI=1S/C5H10Cl2Ge/c6-8(7)4-2-1-3-5-8/h1-5H2 |
InChI-Schlüssel |
SSIZCVRCMFVPRX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC[Ge](CC1)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,5-difluorophenyl)-N-[5-fluoro-2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13956861.png)


![5-ethyl-1-fluoro-7H-cyclopenta[c]pyridine](/img/structure/B13956880.png)
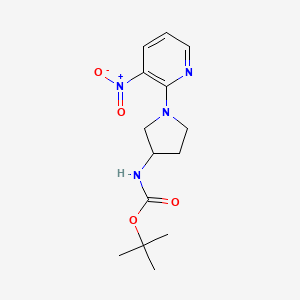

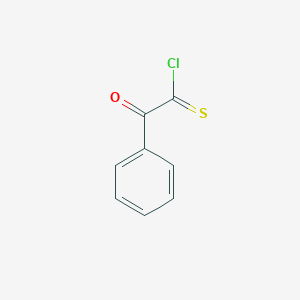
![2-(3,4-difluorophenyl)-N-[7-fluoro-2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13956900.png)
![(6-Bromo-thieno[2,3-D]pyrimidin-4-YL)-(1-phenyl-ethyl)-amine](/img/structure/B13956908.png)
